molecular formula C15H23N3O B3230502 (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide CAS No. 1306030-16-9

(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide

Cat. No. B3230502
CAS RN: 1306030-16-9
M. Wt: 261.36 g/mol
InChI Key: HAYXTSLJZRCOQD-LBPRGKRZSA-N
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Description

The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry . Piperidine derivatives are known for their diverse biological activities and are used in the development of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of piperidine derivatives can vary greatly depending on the substituents attached to the piperidine ring . The specific structure of “(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that “(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide” can undergo would depend on its exact structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide” would depend on its exact structure. These properties could include its solubility, melting point, boiling point, and stability under various conditions .

Mechanism of Action

The mechanism of action of piperidine derivatives can vary greatly depending on their structure and the target they interact with . For example, some piperidine derivatives are known to inhibit acetylcholinesterase, an enzyme involved in neurotransmission .

Safety and Hazards

The safety and hazards associated with “(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide” would need to be determined through toxicological studies. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The future directions for research on “(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-propionamide” would likely depend on its biological activity and potential applications. Piperidine derivatives are a rich area of research in medicinal chemistry, with potential applications in the treatment of various diseases .

properties

IUPAC Name

(2S)-2-amino-N-(1-benzylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-12(16)15(19)17-14-7-9-18(10-8-14)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,16H2,1H3,(H,17,19)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYXTSLJZRCOQD-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(CC1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCN(CC1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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